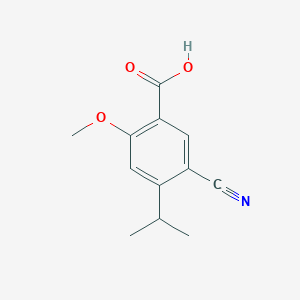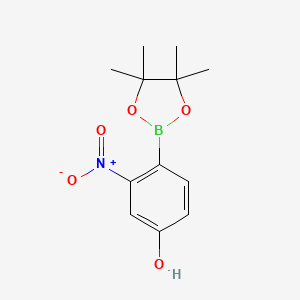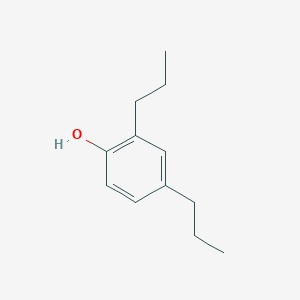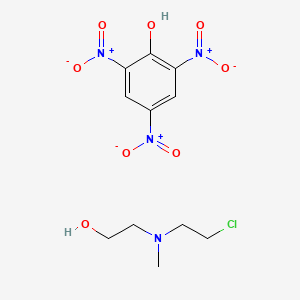
1-(3-fluoro-4-hydroxyphenyl)-4-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-4-hydroxyphenyl)-4-methylpyridin-2(1H)-one is an organic compound that features a pyridinone core substituted with a fluoro-hydroxyphenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoro-4-hydroxyphenyl)-4-methylpyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-hydroxybenzaldehyde and 4-methylpyridin-2-one.
Condensation Reaction: The aldehyde group of 3-fluoro-4-hydroxybenzaldehyde reacts with the nitrogen of 4-methylpyridin-2-one under basic conditions to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the desired pyridinone compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature Control: Maintaining optimal temperatures to ensure complete reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Fluoro-4-hydroxyphenyl)-4-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 3-fluoro-4-oxophenyl derivatives.
Reduction: Formation of 3-fluoro-4-hydroxyphenyl alcohols or amines.
Substitution: Formation of 3-substituted-4-hydroxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-4-hydroxyphenyl)-4-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-fluoro-4-hydroxyphenyl)-4-methylpyridin-2(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
- 3-Fluoro-4-hydroxyphenylpropanenitrile
- 3-Fluoro-4-hydroxyphenylacetic acid
- (3-Fluoro-4-hydroxyphenyl)methylurea
Comparison: 1-(3-Fluoro-4-hydroxyphenyl)-4-methylpyridin-2(1H)-one is unique due to its pyridinone core, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern and functional groups make it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H10FNO2 |
|---|---|
Molekulargewicht |
219.21 g/mol |
IUPAC-Name |
1-(3-fluoro-4-hydroxyphenyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C12H10FNO2/c1-8-4-5-14(12(16)6-8)9-2-3-11(15)10(13)7-9/h2-7,15H,1H3 |
InChI-Schlüssel |
BDPWWCRKRHKDFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C=C1)C2=CC(=C(C=C2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13860012.png)



![(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13860030.png)
![(3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone](/img/structure/B13860038.png)



![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13860048.png)
